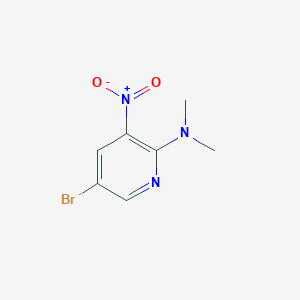

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNVATVPNHSUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649799 | |

| Record name | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040682-46-9 | |

| Record name | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS 1040682-46-9): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Pyridine Building Block

As a Senior Application Scientist, it is understood that the value of a chemical intermediate lies not just in its structure, but in the reliability of its synthesis and the predictability of its reactivity. This guide addresses 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative poised for significant utility in medicinal chemistry and materials science. The strategic placement of its functional groups—a nucleophilic dimethylamino group, an electrophilic nitro group, and a versatile bromine atom—creates a trifecta of reactive sites, making it a highly valuable scaffold for the construction of complex molecular architectures.

This document moves beyond a simple cataloging of properties. It provides a logical, field-tested perspective on the synthesis, beginning with commercially available precursors and detailing the critical transformations required to arrive at the target molecule. We will explore the causality behind the chosen synthetic strategies, offering insights into reaction mechanisms and potential challenges. While experimentally derived characterization data for the final compound is not widely available in peer-reviewed literature, this guide presents a robust, multi-step synthetic pathway to its immediate precursor and a scientifically grounded, analogous protocol for the final N,N-dimethylation. This approach is designed to empower researchers to synthesize and characterize this compound with a high degree of confidence.

Physicochemical & Structural Characteristics

This compound is a halogenated heterocyclic compound.[1] Its core structure is a pyridine ring, which is a key pharmacophore in numerous FDA-approved drugs.[2]

Structural Data Summary

| Property | Value | Source |

| CAS Number | 1040682-46-9 | [3] |

| Molecular Formula | C₇H₈BrN₃O₂ | [3] |

| Molecular Weight | 246.06 g/mol | [3] |

| Canonical SMILES | CN(C)c1ncc(Br)cc1=O | [4] |

| InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N | [4] |

| Appearance | Solid (form not specified in literature) | [4] |

| Storage | Room temperature | [3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; N_amine [label="N", pos="-2.2,1.2!"]; C_Me1 [label="CH₃", pos="-3.2,0.6!"]; C_Me2 [label="CH₃", pos="-2.2,2.2!"]; C3 [label="C", pos="-1.2,-0.6!"]; N_nitro [label="N⁺", pos="-2.2,-1.2!"]; O1_nitro [label="O⁻", pos="-3.2,-0.6!"]; O2_nitro [label="O", pos="-2.2,-2.2!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; Br [label="Br", pos="2.4,-1.2!"]; C6 [label="C", pos="1.2,0.6!"];

// Pyridine ring bonds C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""];

// Substituent bonds C2 -- N_amine [label=""]; N_amine -- C_Me1 [label=""]; N_amine -- C_Me2 [label=""]; C3 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [label="="]; C5 -- Br [label=""];

// Aromaticity representation (approximated with double bonds) edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- N1; }

Figure 1: 2D Structure of this compound.

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a multi-step sequence starting from 2-aminopyridine. This pathway ensures high regioselectivity and leverages well-established, scalable reaction classes. The overall strategy involves the sequential functionalization of the pyridine ring, culminating in the final methylation of the amino group.

Figure 2: Overall synthetic workflow.

Part I: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)

The synthesis of the direct precursor is a critical, two-step process involving the bromination and subsequent nitration of 2-aminopyridine.

Step 1: Bromination of 2-Aminopyridine

The initial step is the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a powerful activating ortho-, para-director. To achieve high selectivity for the 5-position (para to the amino group) and avoid over-bromination, the reaction conditions must be carefully controlled. A well-documented and reliable method is the use of bromine in acetic acid.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [5]

-

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in 500 mL of acetic acid.

-

Cooling: Cool the solution to below 20°C using an ice bath.

-

Bromine Addition: Prepare a solution of bromine (3.0 moles) in 300 mL of acetic acid. Add this solution dropwise to the 2-aminopyridine solution over 1 hour with vigorous stirring. It is crucial to maintain the reaction temperature below 20°C during the initial phase of the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Work-up: Pour the reaction mixture into 3 kg of crushed ice and neutralize carefully with a 40% sodium hydroxide solution.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine

The second step involves the nitration of 2-amino-5-bromopyridine. The amino group's activating effect is tempered by the deactivating effect of the bromine atom. Nitration occurs at the 3-position, directed by the amino group and influenced by the steric hindrance and electronic effects of the existing substituents. A standard and effective method employs a mixture of fuming nitric acid and concentrated sulfuric acid.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine [5]

-

Nitrating Mixture Preparation: In a 2-L flask, cautiously add fuming nitric acid (270 mL) to concentrated sulfuric acid (300 mL), ensuring the temperature is maintained below 40°C with cooling.

-

Substrate Addition: To the prepared nitrating mixture, add 2-amino-5-bromopyridine (0.5 mole) in portions over 30 minutes. Maintain the temperature between 35–40°C during the addition.

-

Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

-

Quenching: Cool the mixture and carefully pour it onto 3 kg of crushed ice.

-

Isolation: Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.[5]

-

Purification: Wash the product with water until the washings are neutral. The product can be further purified by recrystallization from ethyl methyl ketone to obtain yellow needles.[5]

Physicochemical Properties of 2-Amino-5-bromo-3-nitropyridine

| Property | Value | Source |

| CAS Number | 6945-68-2 | [7] |

| Molecular Formula | C₅H₄BrN₃O₂ | [7] |

| Molecular Weight | 218.01 g/mol | [7] |

| Appearance | Yellow to light-brown powder or crystals | [6][8] |

| Melting Point | 205-208 °C; 205.5-214.5 °C | [8][9] |

Part II: N,N-Dimethylation to Yield the Final Product (Proposed Protocol)

The final transformation is the exhaustive methylation of the primary amino group of 2-amino-5-bromo-3-nitropyridine. While a specific protocol for this substrate is not detailed in the available literature, a robust and widely applicable method for the N,N-dimethylation of primary aromatic amines involves the use of a methylating agent like dimethyl sulfate in the presence of a base.[10] The electron-withdrawing nature of the nitro and bromo groups decreases the nucleophilicity of the amino group, necessitating carefully chosen reaction conditions to drive the reaction to completion.

Proposed Experimental Protocol (Based on Analogous Transformations)

Causality: This protocol is designed based on standard procedures for the N-methylation of electron-deficient anilines. Sodium hydride is chosen as a strong, non-nucleophilic base to deprotonate the amine, forming a highly nucleophilic amide anion.[10] Dimethyl sulfate serves as an efficient and powerful methylating agent. Tetrahydrofuran (THF) is a suitable aprotic solvent for this type of reaction.

-

Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Substrate Addition: Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back to 0°C and add dimethyl sulfate (2.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

-

Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validation: The success of this protocol relies on careful monitoring. The disappearance of the starting material and the appearance of a new, less polar spot by TLC will indicate product formation. The final structure and purity must be confirmed by spectroscopic methods as outlined in the (hypothetical) characterization section below.

Spectroscopic Characterization (Anticipated Data)

While specific, experimentally verified spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This information is vital for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at C4 will be a doublet coupled to the proton at C6, and vice versa.

-

N,N-dimethyl Protons: A singlet integrating to six protons is expected, likely in the range of δ 2.8-3.3 ppm.[10] This signal is characteristic of the N(CH₃)₂ group.

¹³C NMR Spectroscopy:

-

Six distinct signals are expected for the seven carbon atoms (two methyl carbons being equivalent). The pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C3) and the dimethylamino group (C2) will be significantly shifted. The N-methyl carbons will appear as a single signal in the aliphatic region (δ 40-50 ppm).

Infrared (IR) Spectroscopy:

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11]

-

C-N Stretching: Aromatic C-N stretching bands will be present.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.[10]

-

Absence of N-H Stretch: Critically, the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the successful N,N-dimethylation of the primary amine.[12]

Mass Spectrometry (MS):

-

Molecular Ion (M+): The mass spectrum should show a characteristic molecular ion peak cluster corresponding to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be around 245 and 247.

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (M-15) and cleavage related to the nitro group (e.g., loss of NO or NO₂).[13]

Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile intermediate for further chemical transformations.

Figure 3: Key reactive sites and potential transformations.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents, enabling the rapid generation of diverse chemical libraries.[2]

-

Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation unmasks a new nucleophilic site, opening pathways for cyclization reactions or further functionalization to build complex heterocyclic systems, such as those found in kinase inhibitors.

Applications in Drug Discovery

Substituted 2-aminopyridines are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors. The pyridine nitrogen and the 2-amino group often form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

While specific applications of this compound are not yet widely reported, its structural motifs are highly relevant to the synthesis of targeted therapeutics. By functionalizing the C5 position via cross-coupling and subsequently reducing the nitro group at C3 to an amine, this compound serves as a key intermediate for building scaffolds that can be elaborated into potent and selective inhibitors of various protein kinases, which are implicated in diseases like cancer.[2]

Safety & Handling

-

Hazard Classification: This compound is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[4]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[3]

References

-

Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][14]triazolo[1,5-a]pyridine. Available at:

- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. (2023). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available at: [Link]

-

CP Lab Chemicals. (n.d.). 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. Available at: [Link]

-

Global Substance Registration System. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Phadke, R. C. (2022). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]

- Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

UCLA Chemistry. (n.d.). IR Chart. Available at: [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Available at: [Link]

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

- Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Available at: [Link]

-

SIELC Technologies. (2018). 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

Sources

- 1. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-ブロモ-N,N-ジメチル-3-ニトロピリジン-2-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine derivative. The pyridine ring, a foundational structure in many biologically active molecules, is functionalized with a bromine atom, a nitro group, and a dimethylamino group.[1] This specific arrangement of functional groups imparts distinct chemical reactivity and potential for further molecular elaboration.

The structural identity of this compound is unequivocally defined by its molecular formula, SMILES notation, and InChIKey, which provide a standardized, machine-readable representation of its atomic connectivity and stereochemistry.

-

SMILES: CN(C)c1ncc(Br)cc1=O[4]

-

InChI: 1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3[4]

-

InChIKey: SZNVATVPNHSUOD-UHFFFAOYSA-N[4]

The presence of the bromine atom at the 5-position, the nitro group at the 3-position, and the dimethylamino group at the 2-position of the pyridine ring are key structural features that dictate its chemical behavior.

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| Molecular Weight | 246.06 g/mol | [2][3] |

| CAS Number | 1040682-46-9 | [2] |

| Appearance | Solid | [4] |

| Storage | Room temperature, protect from light | [2][3] |

Section 2: Synthesis and Reactivity Insights

The synthesis of this compound and related structures often involves multi-step reaction sequences. Understanding the reactivity of the parent compound, 2-amino-5-bromo-3-nitropyridine, provides valuable context.

A common precursor for related compounds is 2-amino-5-bromopyridine.[5] The introduction of the nitro group is typically achieved through nitration using a mixture of sulfuric acid and nitric acid.[5] Subsequent N-alkylation would lead to the desired dimethylated product.

The synthesis of the related compound, 2-amino-5-bromo-3-nitropyridine, involves the bromination of 2-amino-5-nitropyridine.[6] The reduction of the nitro group in such compounds can yield diaminopyridine derivatives, which are versatile intermediates for the synthesis of more complex heterocyclic systems.[5]

Caption: Generalized synthetic pathway to this compound.

The molecule possesses several reactive sites that can be exploited for further chemical transformations:

-

Bromine Atom: The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[7] This allows for the introduction of a wide range of substituents at this position.

-

Nitro Group: The nitro group at the 3-position can be reduced to an amino group, providing a handle for further functionalization, such as acylation or the formation of heterocyclic rings.[7]

-

Pyridine Ring: The pyridine ring itself can undergo various transformations, although the electron-withdrawing nature of the nitro group and bromine atom will influence its reactivity.

Section 3: Applications in Research and Development

Halogenated nitropyridines are valuable building blocks in medicinal chemistry and materials science.[1][8] The specific compound, this compound, and structurally similar molecules serve as versatile intermediates in the synthesis of more complex molecules with potential biological activity.[7]

This compound is a key intermediate for creating more complex organic molecules, particularly other pyridine derivatives.[7] Its utility is highlighted in the synthesis of azaquinoxalinedione and 2,3-diaminopyridine, which are precursors to various biologically active molecules.[9][10]

Derivatives of nitropyridines have shown a range of pharmacological properties, including antimicrobial and anticancer activities.[7] The presence of both a halogen and a nitro group can confer unique properties that influence a compound's reactivity and its interaction with biological targets.[1] While specific biological activity for this compound is not extensively documented in the provided search results, its structural motifs are present in compounds investigated for such activities.

Section 4: Experimental Protocol - A Representative Synthetic Transformation

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common transformation for aryl bromides like this compound. This protocol is illustrative and would require optimization for this specific substrate.

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and the degassed solvent to the flask under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki cross-coupling reaction.

References

- Vertex AI Search. This compound, 1 gram.

- Benchchem. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.

- BLD Pharm. 6945-68-2|5-Bromo-3-nitropyridin-2-amine.

- ChemScene. 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.

- Pharmaffiliates. (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine.

- Sigma-Aldrich. This compound.

- PubChem. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878.

- IndiaMART. 5 Bromo 3 Nitropyridin 2 Amine.

- ChemIntell.

- PubChem. 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine.

- ChemicalBook. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

- Organic Syntheses. 2,3-diaminopyridine.

- ChemBlink. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.

- The Royal Society of Chemistry.

Sources

- 1. indiamart.com [indiamart.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-ブロモ-N,N-ジメチル-3-ニトロピリジン-2-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

Spectral Characterization of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The synthesis and characterization of substituted nitropyridines are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This guide explains the structural elucidation of the title compound, providing a foundational understanding for its application in further research.

Molecular Structure and Key Features

This compound possesses a highly substituted pyridine ring, a core structure in many pharmaceutical agents. The presence of a bromine atom, a nitro group, and a dimethylamino group profoundly influences the electronic environment and, consequently, the spectral properties of the molecule.

Molecular Formula: C₇H₈BrN₃O₂[3]

Molecular Weight: 246.06 g/mol [3]

CAS Number: 1040682-46-9[3]

Below is a visual representation of the molecular structure and the numbering convention used for the interpretation of the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR theory.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region corresponding to the protons of the two methyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-4 | 8.0 - 8.2 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing nitro group. Coupled to H-6. |

| H-6 | 7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the electronegative nitrogen atom in the pyridine ring. Coupled to H-4. |

| -N(CH₃)₂ | 3.0 - 3.2 | Singlet (s) | 6H | Protons of the two equivalent methyl groups attached to the nitrogen atom. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering 0-10 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Sources

- 1. researchgate.net [researchgate.net]

- 2. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Solubility and Stability of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine for Preclinical Development

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, with a specific focus on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical considerations and practical experimental protocols necessary for a thorough evaluation of this compound. By synthesizing field-proven insights with established scientific principles, this guide aims to equip research teams with the knowledge to anticipate and address potential challenges in the preclinical development pipeline. Detailed methodologies for solubility assessment and forced degradation studies are presented, underscored by the importance of developing robust, stability-indicating analytical methods.

Introduction

This compound is a halogenated and nitrated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry.[1] Its utility in the synthesis of novel pharmaceutical agents necessitates a profound understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, formulation, and shelf-life. A comprehensive grasp of these properties from the outset of a research program can significantly mitigate risks and streamline the path to clinical candidacy.

The pyridine ring, substituted with a bromine atom, a nitro group, and a dimethylamino group, presents a unique chemical architecture.[1] Each of these functional groups contributes to the overall electronic and steric properties of the molecule, thereby governing its behavior in various solvent systems and under diverse environmental stressors. This guide will systematically dissect these influences and provide a robust framework for their experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior. The key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H8BrN3O2 | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| CAS Number | 1040682-46-9 | [1] |

| Predicted LogP | 2.1 | [2] |

| Topological Polar Surface Area (TPSA) | 68.06 Ų | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [3] |

| Appearance | Yellow to light-brown solid (typical for related compounds) | [4] |

The predicted LogP of 2.1 suggests a moderate lipophilicity, which may indicate limited aqueous solubility. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors will also play a significant role in its solubility profile.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. A comprehensive solubility assessment in various physiologically and pharmaceutically relevant media is therefore a cornerstone of early-phase drug development.

Theoretical Considerations and Rationale for Solvent Selection

The molecular structure of this compound offers several clues to its likely solubility. The pyridine core provides a degree of aromaticity and potential for polar interactions. However, the bromo and dimethylamino groups contribute to its lipophilicity. The nitro group, being a strong electron-withdrawing group, will influence the electron density of the pyridine ring.[5]

Given these features, a range of solvents should be investigated:

-

Aqueous Buffers (pH 2, 7.4, 9): To assess solubility across the physiological pH range and determine any pH-dependent solubility.

-

Organic Solvents (e.g., DMSO, Ethanol, Acetonitrile): Commonly used in in-vitro assays and as co-solvents in formulations.

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): To simulate conditions in the gastrointestinal tract.

Experimental Protocols

3.2.1. Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6]

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

After incubation, allow the suspensions to settle.[6]

-

Carefully collect the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid.[7][9]

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

3.2.2. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Add a small volume of the DMSO stock to the aqueous buffer of interest.

-

Monitor for the formation of a precipitate over time (e.g., by nephelometry or turbidimetry).

-

The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| pH 2.0 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| pH 9.0 Buffer | 25 | ||

| Water | 25 | ||

| DMSO | 25 | ||

| Ethanol | 25 |

Workflow for Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling

Understanding the chemical stability of a compound is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish stability-indicating analytical methods.[10]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[11] The goal is to achieve a target degradation of 5-20%.[12] According to ICH guidelines, the main stress conditions include acid, base, oxidation, heat, and light.[12]

4.1.1. Hydrolytic Stability (Acid and Base)

Protocol:

-

Prepare solutions of the compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

4.1.2. Oxidative Stability

Protocol:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).[12]

-

At specified time points, withdraw samples and quench the reaction if necessary.

-

Analyze the samples by HPLC.

4.1.3. Photostability

Protocol:

-

Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.

-

A control sample should be protected from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

4.1.4. Thermal Stability

Protocol:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

At specified time points, withdraw samples and prepare solutions for analysis.

-

Analyze the samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[13] The development of a robust SIM is essential for stability studies.

Key Steps:

-

Column and Mobile Phase Selection: Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) to achieve optimal separation.

-

Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and all degradation products.

-

Method Optimization: Fine-tune parameters such as gradient, flow rate, and temperature to ensure adequate resolution between all peaks.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to demonstrate the method's ability to separate the parent peak from all degradation peaks.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The amino group could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, particularly under oxidative or certain reductive conditions.

-

Dehalogenation: The carbon-bromine bond may be cleaved under certain stress conditions, such as photolysis or in the presence of certain nucleophiles.[14]

Caption: Potential Degradation Pathways for the Compound.

Conclusion and Recommendations

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a pharmaceutical intermediate. This guide has provided a comprehensive framework for these investigations, from theoretical considerations to detailed experimental protocols.

Key Recommendations:

-

Early Characterization: Conduct thorough solubility and stability profiling early in the development process to identify and mitigate potential liabilities.

-

Method Validation: Ensure that the analytical methods used for quantification are fully validated and demonstrated to be stability-indicating.

-

Data-Driven Decisions: Use the data generated from these studies to inform formulation development, establish appropriate storage conditions, and define the re-test period or shelf life.

By adhering to the principles and methodologies outlined in this guide, research and development teams can build a robust data package for this compound, facilitating its successful progression through the drug development pipeline.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, 1 gram. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

PubMed. (2019). Stability of pyridine-like and pyridinium-like nitrogen in graphene. Retrieved from [Link]

-

NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability indicating HPLC method development - a review. Retrieved from [Link]

-

IntechOpen. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

-

Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

-

Autechaux. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While the historical record of its initial discovery and development is not extensively documented in publicly accessible literature, this guide synthesizes the available chemical data, outlines a robust synthetic pathway based on established methodologies, and explores its potential applications as a versatile chemical building block. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their laboratory endeavors.

Compound Profile and Physicochemical Properties

This compound is a halogenated and nitrated pyridine compound.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a dimethylamino group at the 2-position.

| Property | Value | Source |

| CAS Number | 1040682-46-9 | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Solid (form) | |

| Storage | Room temperature | [1] |

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available precursor, 2-amino-5-bromopyridine. This strategy involves the regioselective nitration of the pyridine ring, followed by the exhaustive methylation of the amino group.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The initial step involves the nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. This, in conjunction with the directing effect of the bromine atom, facilitates the introduction of the nitro group at the 3-position.

Experimental Protocol:

A detailed and validated protocol for this reaction is available in the literature, primarily in the context of the synthesis of 2,3-diaminopyridine.[2]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 500 ml of concentrated sulfuric acid (sp. gr. 1.84) and cool in an ice bath.

-

Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise significantly.

-

Nitration: While maintaining the temperature at 0°C, add 26 ml (0.57 mole) of 95% nitric acid dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour.

-

Work-up: Cool the reaction mixture and pour it onto 5 liters of ice. Neutralize the solution with a 40% sodium hydroxide solution.

-

Isolation: Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash it with water until the washings are free of sulfate.

Step 2: Synthesis of this compound

The second step is the N,N-dimethylation of the amino group of 2-amino-5-bromo-3-nitropyridine. This transformation can be achieved using various methylating agents in the presence of a suitable base. Common methylating agents include methyl iodide (MeI) or dimethyl sulfate (DMS). The base is required to deprotonate the amino group, increasing its nucleophilicity.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir for a short period to allow for deprotonation.

-

Methylation: Add at least two equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Caption: General workflow for the N,N-dimethylation of 2-amino-5-bromo-3-nitropyridine.

Applications and Future Outlook

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The presence of multiple functional groups—a nucleophilically displaceable bromine atom, a reducible nitro group, and a tertiary amino group—offers a rich platform for diverse chemical transformations.

Derivatives of nitropyridines are known to exhibit a range of biological activities, and this compound could be a key intermediate in the synthesis of novel therapeutic agents. For instance, related 2-amino-5-bromo-3-nitropyridine has been utilized in the preparation of azaquinoxalinedione, a heterocyclic scaffold with potential pharmaceutical applications.[3] The introduction of the dimethylamino group can modulate the physicochemical properties of the molecule, such as its solubility, basicity, and ability to engage in specific biological interactions, which is a critical aspect of drug design.

Conclusion

While the dedicated history of this compound remains to be fully elucidated in scientific literature, its synthetic accessibility from common starting materials and its potential as a versatile intermediate make it a compound of significant interest to the research community. This guide provides a solid foundation for its synthesis and an understanding of its chemical properties, empowering scientists to explore its utility in drug discovery and materials science.

References

- (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine - Benchchem. (URL: )

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])

-

2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (URL: [Link])

-

2-Amino-5-bromo-3-nitropyridine - NIST WebBook. (URL: [Link])

-

Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. (URL: [Link])

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (URL: [Link])

-

2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem. (URL: [Link])

-

The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL: [Link])

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. (URL: [Link])

Sources

key features of the 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine molecule

An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Versatile Building Block in Modern Synthesis

Executive Summary

This compound is a halogenated nitropyridine derivative that serves as a highly functionalized and reactive building block for organic synthesis.[1] Its strategic arrangement of a bromo substituent, a nitro group, and a dimethylamino group on the pyridine core makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, combined with the bromo atom's utility as a synthetic handle, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its molecular features, reactivity, proposed synthesis, and potential applications, offering researchers and drug development professionals a technical overview of its utility.

Molecular Overview and Physicochemical Properties

Structure and Identification

The molecule consists of a pyridine ring substituted at position 2 with an N,N-dimethylamino group, at position 3 with a nitro group, and at position 5 with a bromine atom. This specific substitution pattern dictates its chemical behavior and synthetic potential.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1040682-46-9 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Chemical Family | Halogenated Heterocycles | [1] |

Physicochemical Data

Quantitative physicochemical data for this specific molecule is not extensively published. The following table includes known information and predicted properties based on its structure and data from closely related analogues.

| Property | Value / Observation | Source / Rationale |

| Appearance | Likely a yellow to brown solid | Based on the analogue 2-Amino-5-bromo-3-nitropyridine.[3] |

| Storage | Room temperature, in a dry, dark, inert atmosphere | [2] |

| Boiling Point | >99°C at 17 mmHg (Predicted) | Based on the analogue 2-Fluoro-3-iodopyridine, though this is a rough estimate. |

| Density | ~2.0 g/cm³ (Predicted) | Based on the analogue 2-Fluoro-3-iodopyridine.[4] |

The Strategic Importance of Functional Groups: A Reactivity Analysis

The synthetic versatility of this compound stems from the unique and synergistic effects of its three functional groups.

The Role of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence significantly influences the molecule's reactivity in two key ways:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): By withdrawing electron density from the pyridine ring, the nitro group activates the ring for attack by nucleophiles. This effect is most pronounced for leaving groups at the ortho and para positions, making the bromo group at C5 susceptible to substitution.

-

A Precursor to an Amino Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents such as hydrogen gas with a palladium catalyst, or iron in acidic media.[5] This transformation is fundamental in many synthetic pathways, as it introduces a new nucleophilic site and opens pathways to the formation of fused heterocyclic systems, such as those found in kinase inhibitors.[3][6]

The Bromo Substituent

The bromine atom at the C5 position is a critical synthetic handle. Its utility is twofold:

-

Leaving Group in SNAr: As mentioned, the bromine atom can be displaced by various nucleophiles in SNAr reactions, allowing for the introduction of diverse functionalities.

-

Participant in Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a robust method for elaborating the molecular structure and building complex scaffolds.

The N,N-dimethylamino Group

In contrast to the nitro group, the N,N-dimethylamino group is an electron-donating group. It increases the electron density of the pyridine ring, which modulates the overall electronic profile of the molecule. Its presence influences the regioselectivity of certain reactions and can affect the molecule's basicity and binding properties in biological systems.

Synthesis and Handling

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the well-documented nitration of 2-amino-5-bromopyridine.[7][8]

Step 1: Nitration of 2-Amino-5-bromopyridine

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath to keep the temperature below 40°C.

-

Addition of Starting Material: Add 2-amino-5-bromopyridine (1.0 eq) in portions over 30 minutes, ensuring the internal temperature is maintained between 35–40°C. Causality: This controlled addition prevents a dangerous exotherm and ensures selective nitration.

-

Reaction: Heat the mixture to 90°C and maintain for 2 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Causality: This step quenches the reaction and precipitates the nitrated product, which has low solubility in the aqueous acidic medium.

-

Isolation: Neutralize the mixture with a 40% sodium hydroxide solution. Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are neutral.

Step 2: Exhaustive Methylation

-

Reaction Setup: Dissolve the dried 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Reagents: Add a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq) followed by the dropwise addition of a methylating agent like iodomethane (excess, >2.0 eq).

-

Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material and the mono-methylated intermediate.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sulfate, and concentrated. The crude product can be purified by column chromatography to yield the final this compound.

Safety and Handling Protocols

No specific safety data sheet is available for the target molecule. The following guidelines are based on the hazards identified for close structural analogues like 5-bromo-2-nitropyridine and 2-amino-5-bromo-3-nitropyridine.[2][9][10][11]

| Hazard Statement | GHS Code | Precautionary Measures |

| Causes skin irritation. | H315 | Wear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264).[9][10] |

| Causes serious eye irritation. | H319 | Wear eye and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[9][10] |

| May cause respiratory irritation. | H335 | Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2][9] |

Applications in Synthetic Chemistry and Drug Discovery

Core Utility as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The class of aminobromonitropyridines is instrumental in synthesizing complex heterocyclic scaffolds for potent kinase inhibitors and other targeted therapeutics.[8] The strategic placement of its functional groups allows for sequential and regioselective reactions to build molecular complexity.

Potential in Medicinal Chemistry

Nitropyridine derivatives exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[12] While this specific molecule has not been extensively studied, its structure is analogous to precursors used to synthesize compounds with significant pharmacological properties.[5] For example, the related 2-amino-5-bromo-3-nitropyridine is a key intermediate for azaquinoxalinedione and 2,3-diaminopyridine, which are foundational structures in drug development.[3][6]

Caption: Synthetic utility of the molecule as a versatile intermediate.

Conclusion

This compound is a strategically designed chemical building block with significant potential for constructing complex molecular architectures. The orthogonal reactivity of its bromo, nitro, and dimethylamino groups provides chemists with a powerful tool for diversification in synthetic projects. While its primary role is as a synthetic intermediate, its structural similarity to precursors of known bioactive agents suggests its value in discovery pipelines for pharmaceuticals and agrochemicals. Further exploration of its reaction scope is warranted to fully unlock its synthetic capabilities.

References

-

2-Fluoro-3-iodopyridine CAS#: 113975-22-7 • ChemWhat. [Link]

-

5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram - Oakwood Chemical. [Link]

-

5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem. [Link]

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications - Hopax. [Link]

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

-

2-Amino-5-bromo-3-nitropyridine - NIST WebBook. [Link]

-

Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. [Link]

-

(E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine | Pharmaffiliates. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis - Hopax. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine - PubChem. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. 113975-22-7 | CAS DataBase [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unlocking the Potential of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Technical Guide to Emerging Research Areas

Introduction: A Scaffold of Opportunity

In the landscape of modern chemical research, the strategic selection of foundational molecules is paramount to innovation. The compound 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, with its distinct arrangement of reactive functional groups on a pyridine core, represents a scaffold of significant untapped potential. The presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a dimethylamino group at the 2-position provides a versatile platform for a multitude of chemical transformations. This guide delineates promising research avenues for this molecule, targeting researchers, scientists, and drug development professionals. We will explore its potential in medicinal chemistry, organic synthesis and catalysis, and materials science, providing both theoretical grounding and practical, actionable experimental designs. The inherent reactivity of this trifunctionalized pyridine makes it a valuable starting material for the synthesis of novel compounds with diverse applications.[1][2]

Core Molecular Attributes and Reactivity

The research potential of this compound is rooted in the interplay of its three key functional groups, each offering a distinct handle for chemical modification.

-

The Bromine Atom (C5-Br): This is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, making it a cornerstone for generating molecular diversity.[1][3] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are highly applicable here.[1]

-

The Nitro Group (C3-NO2): The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, impacting its reactivity.[1] Crucially, the nitro group can be selectively reduced to a primary amine (NH2), which serves as a key precursor for the synthesis of fused heterocyclic systems.[4]

-

The N,N-dimethylamino Group (C2-N(CH3)2): This group modulates the electron density of the pyridine ring and can influence the regioselectivity of certain reactions. While generally stable, its interaction with the adjacent nitro group can lead to interesting chemical behavior and potential for intramolecular cyclization reactions under specific conditions.

The strategic combination of these functional groups allows for a stepwise and controlled diversification of the molecular scaffold, as illustrated in the following diagram:

Caption: Logical workflow for the derivatization of the core molecule.

Part 1: Medicinal Chemistry - The Quest for Novel Therapeutics

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] The specific substitution pattern of this compound makes it an ideal starting point for the development of targeted therapies, particularly in oncology.

Research Area: Design and Synthesis of Novel Kinase Inhibitors

Rationale: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Several approved kinase inhibitors feature a substituted aminopyridine core. The 2-amino-3-nitropyridine motif, in particular, is a known precursor for potent Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) inhibitors.[5] By leveraging the reactivity of the bromine atom, a diverse library of compounds can be synthesized and screened for kinase inhibitory activity.

Experimental Workflow:

Sources

theoretical studies on 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

An In-depth Technical Guide to the Theoretical and Computational Exploration of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of this compound (CAS No: 1040682-46-9), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We delve into the core principles of its molecular structure, electronic properties, and predicted reactivity using established computational chemistry protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical, step-by-step methodologies for in-silico analysis. By leveraging Density Functional Theory (DFT), we elucidate the key structural and electronic characteristics that govern the molecule's behavior, providing predictive insights for its application in the synthesis of novel, high-value chemical entities.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine ring systems are a cornerstone of modern organic and medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2] Nitropyridine derivatives, in particular, serve as highly versatile precursors for a wide array of bioactive molecules, including those with demonstrated antitumor, antiviral, and anti-neurodegenerative properties.[1][2] this compound, with the molecular formula C₇H₈BrN₃O₂, belongs to this pivotal class of compounds.[3]

Its structure is strategically functionalized with four distinct moieties on the pyridine core:

-

An electron-donating dimethylamino group (-N(CH₃)₂).

-

A strongly electron-withdrawing nitro group (-NO₂).

-

An electronegative bromine atom (-Br), which can participate in halogen bonding.

-

The intrinsic electron-withdrawing pyridine ring nitrogen .

This specific arrangement creates a pronounced "push-pull" electronic system, making the molecule not only a valuable synthetic intermediate for palladium-catalyzed cross-coupling reactions but also an intriguing subject for theoretical investigation.[4] Understanding its electronic landscape, reactive sites, and molecular orbital characteristics through computational modeling is paramount for predicting its behavior in complex synthetic pathways and its potential interactions with biological targets. This guide outlines the theoretical methodologies to achieve this understanding.

Theoretical Foundation and Computational Strategy

To thoroughly characterize this compound, a multi-faceted computational approach grounded in Density Functional Theory (DFT) is recommended. DFT offers a robust balance between computational cost and accuracy for studying the electronic structure of organic molecules.[5][6] The workflow is designed to provide a holistic view of the molecule's properties, from its stable conformation to its reactivity profile.

Caption: A typical DFT-based computational workflow.

Step-by-Step Protocol: Geometry Optimization

The primary objective is to determine the molecule's most stable three-dimensional structure, corresponding to the lowest energy state on the potential energy surface.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or CP2K.

-

Method Selection: Employ Density Functional Theory (DFT).

-

Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for the geometries of halogenated organic compounds.[5][6]

-

Basis Set: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution of the nitro group and non-covalent interactions, while polarization functions (d,p) are necessary for correctly modeling bond angles and lengths.

-

Execution: Perform a geometry optimization calculation without symmetry constraints.

-

Validation: Following optimization, conduct a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

Analysis of Molecular and Electronic Structure

Once a validated structure is obtained, a suite of analyses can be performed to decode its electronic characteristics and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

-

Expected HOMO Localization: The HOMO is anticipated to be delocalized across the electron-rich portions of the molecule, primarily the dimethylamino group and the π-system of the pyridine ring.

-

Expected LUMO Localization: The LUMO is expected to be concentrated on the electron-deficient nitro group, marking it as the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution and predicting sites for non-covalent interactions. It maps the electrostatic potential onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. These are expected around the oxygen atoms of the nitro group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the hydrogens of the dimethylamino group. A region of positive potential, known as a σ-hole, may also be present on the bromine atom, making it a potential halogen bond donor.[7][8]

Caption: Conceptual map of MEP analysis.

Global Reactivity Descriptors

From the FMO energies, several quantitative descriptors of reactivity can be calculated to provide a deeper, data-driven understanding of the molecule's stability and reactivity.[9]

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (Illustrative) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | - | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV | Indicates high kinetic stability and low reactivity. |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 2.0 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 4.01 eV | A global index of electrophilic character. A higher value indicates greater electrophilicity. |

Note: The values presented are illustrative and based on typical results for similar molecules. Actual values must be derived from DFT calculations as described in Protocol 2.1.

Predicted Reactivity and Synthetic Implications